(5Z)-3-methyl-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
(5Z)-3-methyl-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a thiazolidine-2,4-dione core, which is a common scaffold in medicinal chemistry, particularly in the development of antidiabetic drugs. The presence of the trifluoromethoxy group and the furan ring adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-methyl-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1,3-thiazolidine-2,4-dione with 5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-methyl-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-3-methyl-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of antidiabetic drugs due to its thiazolidinedione core.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-methyl-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of glucose and lipid metabolism. The activation of PPARs leads to improved insulin sensitivity and glucose uptake in cells, making it a potential candidate for antidiabetic therapy.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic drug.
Pioglitazone: A thiazolidinedione compound with similar antidiabetic properties.
Troglitazone: An older thiazolidinedione drug that was withdrawn from the market due to safety concerns.
Uniqueness
(5Z)-3-methyl-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidine-2,4-dione stands out due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This unique structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinedione derivatives.
Properties
IUPAC Name |
(5Z)-3-methyl-5-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO4S/c1-20-14(21)13(25-15(20)22)8-11-6-7-12(23-11)9-2-4-10(5-3-9)24-16(17,18)19/h2-8H,1H3/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENUVEYHYPRPAC-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)OC(F)(F)F)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)OC(F)(F)F)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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